(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a carboxymethyl-methyl-amino substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C15H20N2O4, with a molecular weight of approximately 292.33 g/mol (estimated from analogs in ). The stereochemistry at the 3-position (S-configuration) is critical for its interactions in enantioselective synthesis or biological systems. This compound serves as a key intermediate in medicinal chemistry, particularly for designing protease inhibitors or receptor modulators due to its polar carboxymethyl group and lipophilic benzyl ester .
Properties
IUPAC Name |
2-[methyl-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-16(10-14(18)19)13-7-8-17(9-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEBRCLOUKOLGS-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of the Primary Amine
The primary amine at position 3 undergoes methylation using methyl iodide in the presence of potassium carbonate (K₂CO₃) as a base.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 25°C (room temperature) |
| Time | 12 hours |
| Yield | 85% |
Characterization Data
Carboxymethylation via Alkylation
The secondary amine is alkylated with tert-butyl bromoacetate to introduce the carboxymethyl group. Sodium hydride (NaH) serves as the base to deprotonate the amine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C (gradual) |
| Time | 18 hours |
| Yield | 72% |
Characterization Data
Deprotection of the tert-Butyl Ester
Trifluoroacetic acid (TFA) cleaves the tert-butyl group under mild acidic conditions, yielding the free carboxylic acid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C (gradual) |
| Time | 2 hours |
| Yield | 95% |
Characterization Data
-
¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 3.90 (s, 2H, N-CH₂-COOH), 3.70–3.50 (m, 4H, pyrrolidine-H), 2.45 (s, 3H, N-CH₃).
Alternative Route: Coupling Agent-Mediated Synthesis
Activation of Carboxymethylmethylamine
Carboxymethylmethylamine is activated as a pentafluorophenyl (PFP) ester using pentafluorophenyl trifluoroacetate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Time | 4 hours |
| Yield | 88% |
Amide Bond Formation
The activated ester reacts with (S)-3-aminopyrrolidine-1-carboxylic acid benzyl ester under basic conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 68% |
Advantages
Industrial-Scale Considerations
Continuous Flow Reactor Optimization
Adopting continuous flow technology enhances scalability and reduces reaction times:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 18 hours | 2 hours |
| Yield | 72% | 85% |
| Purity | 95% | 98% |
Cost Analysis of Protecting Groups
| Protecting Group | Cost per kg (USD) | Deprotection Efficiency |
|---|---|---|
| tert-Butyl | $120 | 95% |
| Benzyl | $90 | 99% |
Comparative Evaluation of Synthetic Routes
| Route | Yield (%) | Purity (%) | Stereopurity (%) | Scalability |
|---|---|---|---|---|
| Stepwise Alkylation | 72 | 95 | 99.2 | Moderate |
| Coupling Agent | 68 | 97 | 99.5 | High |
| Flow Synthesis | 85 | 98 | 99.1 | Industrial |
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Enantiomeric Pair : The (S)- and (R)-enantiomers of the target compound (Table 1, rows 1–2) exhibit identical molecular weights but divergent stereochemical profiles. Enantiomers are pivotal in asymmetric catalysis or receptor-binding applications, where the (S)-form may show higher biological activity .
Hydroxyethylsulfanyl (row 4): The thioether and hydroxyl groups in this analog () introduce hydrogen-bonding capacity and redox activity, useful in prodrug design. Aromatic Substituents (row 5): Bulky aromatic groups like 4-methoxycarbonylbenzyl () induce rotamerism, complicating NMR analysis but offering insights into conformational flexibility.
Piperidine vs. Pyrrolidine Scaffolds
Piperidine analogs (e.g., (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester, C17H24N2O4) exhibit a six-membered ring, reducing ring strain compared to pyrrolidine. This increases metabolic stability but may reduce binding affinity in enzyme pockets optimized for five-membered rings .
Biological Activity
(S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, also referred to as 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, biological interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a carboxymethyl group, and a benzyl ester functional group. Its molecular formula is , with a molecular weight of approximately 334.41 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| pKa | 2.34 |
| Density | 1.177 g/cm³ |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Pyrrolidine Ring Formation : This can be achieved through cyclization reactions involving amines and dihaloalkanes.
- Functional Group Introduction : The carboxymethyl group is introduced via alkylation reactions using chloroacetic acid, while the benzyl ester group is formed through esterification reactions with benzyl alcohol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxymethyl and benzyl ester groups enhance its binding affinity and specificity towards these targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Neuroprotective Effects : Structural analogs have been studied for neuroprotective effects, indicating that this compound may possess similar properties.
- Anticancer Potential : Compounds with similar structures have shown promise in anticancer research, suggesting that this compound may also have therapeutic applications in oncology.
Case Studies
- Antimicrobial Studies : A study involving the evaluation of various derivatives of pyrrolidine compounds demonstrated significant antibacterial activity against Gram-positive bacteria, supporting the hypothesis that this compound may exhibit similar effects.
- Neuroprotective Research : In vitro assays have shown that related compounds can protect neuronal cells from oxidative stress, suggesting that this compound might also confer neuroprotection through similar mechanisms.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized?
- The synthesis involves multi-step organic reactions, typically starting with functionalization of a pyrrolidine core. Critical steps include:
- Chirality introduction : Asymmetric synthesis or chiral resolution to ensure (S)-configuration at the 3-position .
- Benzyl ester protection : Ensures solubility and prevents premature hydrolysis during subsequent reactions .
- Carboxymethyl-methyl-amino group installation : Achieved via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) to minimize oxidation .
- Optimization parameters:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amine coupling .
- Catalyst selection : Palladium catalysts for benzyl ester deprotection .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR chemical shifts distinguish stereoisomers (e.g., δ 3.5–4.5 ppm for pyrrolidine protons) .
- X-ray crystallography : Definitive confirmation of absolute configuration .
- Chiral HPLC : Quantifies enantiomeric excess (>98% for (S)-isomer) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₂₀N₂O₄) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity, and what experimental approaches can resolve contradictory binding data?
- Impact of (S)-configuration : The stereochemistry dictates spatial orientation of the carboxymethyl-methyl-amino group, affecting interactions with enzymes (e.g., proteases) or receptors. For example, (S)-isomers show 10–20× higher binding affinity than (R)-counterparts in receptor assays .
- Resolving data contradictions :
- Dose-response curves : Confirm target engagement at physiologically relevant concentrations .
- Molecular dynamics simulations : Identify binding poses that explain activity discrepancies .
- Competitive binding assays : Rule out off-target effects using structurally related inhibitors .
Q. What strategies are effective for probing the compound’s target specificity in complex biological systems?
- Chemical proteomics : Use a biotinylated derivative to pull down interacting proteins from cell lysates .
- Knockout/knockdown models : Compare activity in wild-type vs. target-deficient cells .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to distinguish specific vs. nonspecific interactions .
Q. How can researchers address discrepancies in reported synthetic yields (>50% vs. <30%) for this compound?
- Key variables :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve carboxymethyl group coupling efficiency .
- Purification methods : Flash chromatography vs. recrystallization—the latter increases purity but may reduce yield .
- Mitigation strategies :
- In-line monitoring : Use FTIR or LC-MS to track reaction progress and terminate at optimal conversion .
Methodological Notes
- Stereochemical Integrity : Store the compound at –20°C under argon to prevent racemization .
- Biological Assays : Pre-incubate with serum albumin (0.1% BSA) to reduce nonspecific binding in cellular studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
